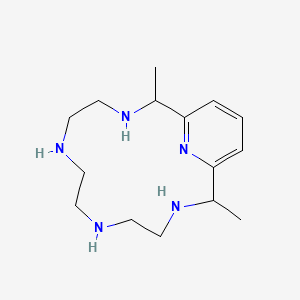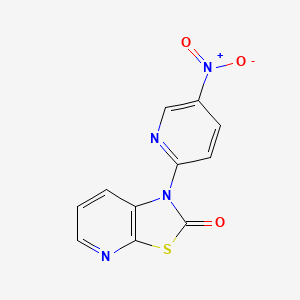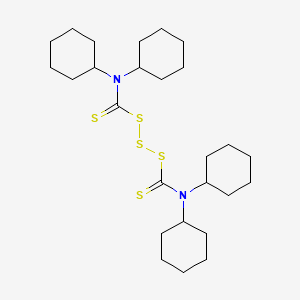
1,1'-Trithiobis(N,N-dicyclohexylmethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) is a chemical compound with the molecular formula C26H44N2S5 and a molecular weight of 544.966. It is characterized by its achiral nature and is known for its unique structure, which includes three sulfur atoms and two N,N-dicyclohexylmethanethioamide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) typically involves the reaction of N,N-dicyclohexylmethanethioamide with sulfur sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by bases such as triethylamine .
Industrial Production Methods
Industrial production of 1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It also interacts with cellular pathways involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: These compounds share some structural similarities and are used in similar applications.
Thioureas: These compounds have similar sulfur-containing functional groups and are used in various chemical reactions.
Uniqueness
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) is unique due to its trithiobis structure, which imparts distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
6317-83-5 |
|---|---|
Fórmula molecular |
C26H44N2S5 |
Peso molecular |
545.0 g/mol |
Nombre IUPAC |
(dicyclohexylcarbamothioyldisulfanyl) N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S5/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-33-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
Clave InChI |
XAKTVBGWHVMEIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=S)SSSC(=S)N(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


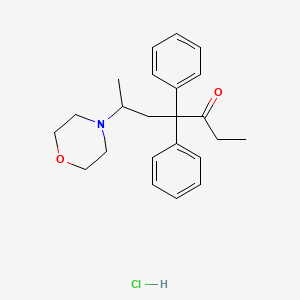
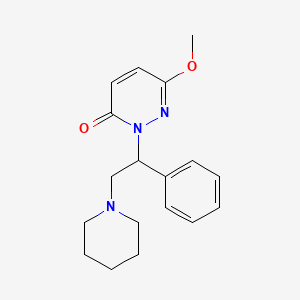
![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
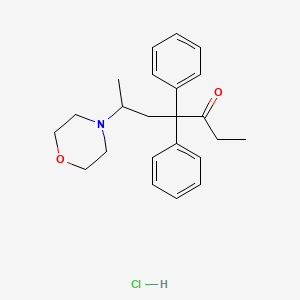
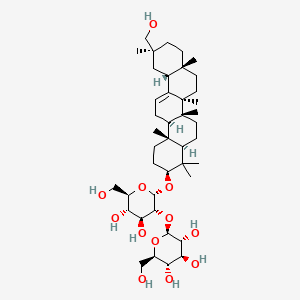
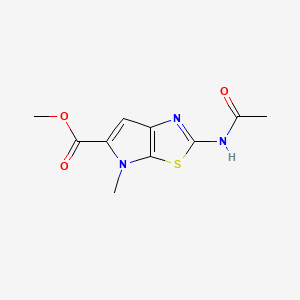
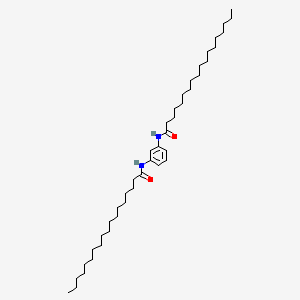
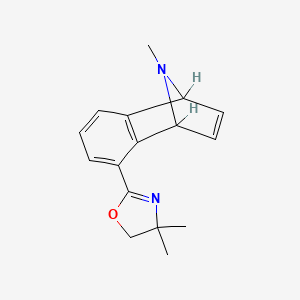
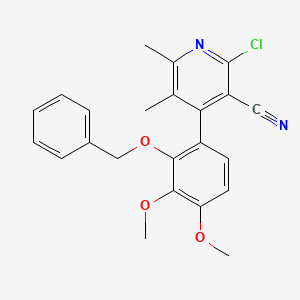
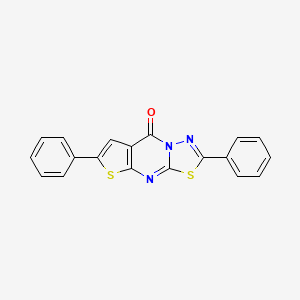
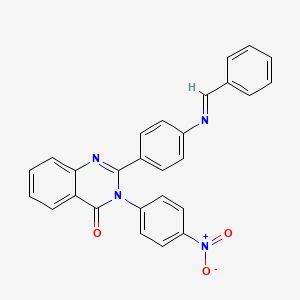
![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
